3-(2-Thiazolidinyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-4,7,11-13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKKCGMLJYAMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970493 | |
| Record name | 3-(1,3-Thiazolidin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55142-76-2 | |
| Record name | 3-(2-Thiazolidinyl)-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,3-Thiazolidin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-THIAZOLIDINYL)-1H-INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC6HPA9IQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Computational Chemistry and Theoretical Investigations of 3 2 Thiazolidinyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These computational methods provide insights into electronic structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies on Electronic Structure
DFT studies would be instrumental in determining the optimized geometry of 3-(2-Thiazolidinyl)-1H-indole. Such calculations could reveal key structural parameters like bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic properties, such as the distribution of electron density and Mulliken atomic charges, would offer insights into the molecule's polarity and reactive sites.
Frontier Molecular Orbital (FMO) Analysis
FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) would indicate the molecule's resistance to electronic excitation. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would highlight the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.
Electrostatic Potential Surface (EPS) Mapping
An EPS map would visually represent the electrostatic potential on the electron density surface of this compound. This map would identify regions of positive and negative electrostatic potential, which are critical for understanding intermolecular interactions. Red-colored regions would indicate areas of high electron density (electronegative) and potential hydrogen bond acceptors, while blue-colored regions would signify areas of low electron density (electropositive) and potential hydrogen bond donors.
Molecular Docking and Simulation Studies
Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand) might interact with a macromolecular target, typically a protein.
Ligand-Protein Interaction Prediction (Hypothetical Targets)
In the absence of established biological targets for this compound, molecular docking studies would remain speculative. Hypothetical targets could be selected based on the structural similarity of the compound to known bioactive molecules. Docking simulations would then predict the preferred binding orientation of the compound within the active site of these hypothetical protein targets, identifying potential intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Binding Affinity Estimation and Hotspot Identification
Following the prediction of binding poses, computational methods could be employed to estimate the binding affinity of this compound for its hypothetical targets. This estimation, often expressed as a binding energy value, helps in ranking potential binders. Furthermore, an analysis of the interaction interface could identify "hotspots," which are key amino acid residues in the protein's active site that contribute significantly to the binding energy. This information would be invaluable for any future efforts in structure-based drug design and optimization.
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its stability, flexibility, and interactions with its environment. For a molecule such as this compound, which possesses multiple rotatable bonds, MD simulations can elucidate the preferred three-dimensional structures and the energy barriers between different conformations.
The process of an MD simulation begins with the generation of an initial conformation of the molecule, often obtained from experimental data or computational methods like quantum mechanics. A force field, which is a set of empirical energy functions, is then chosen to describe the intramolecular and intermolecular interactions of the atoms. The system is subsequently solvated, typically in a box of water molecules, to mimic physiological conditions, and ions are added to neutralize the system.
Following system setup, an energy minimization step is performed to relieve any steric clashes or unfavorable geometries in the initial structure. The system is then gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. The production phase of the MD simulation involves integrating Newton's equations of motion for each atom in the system over a specified period, typically nanoseconds to microseconds. This generates a trajectory of atomic positions and velocities over time.
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of compounds based on the this compound scaffold, QSAR can be a valuable tool in predicting the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards more potent molecules.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The development of a QSAR model involves several key steps: compiling a dataset of compounds with known biological activities, calculating molecular descriptors that quantify various aspects of the molecular structure, selecting the most relevant descriptors, building a mathematical model using statistical methods, and validating the model's predictive power. researchgate.net
The first step in QSAR modeling is to numerically represent the chemical structures using molecular descriptors. These descriptors can be categorized into several classes:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings, rotatable bonds), topological descriptors (e.g., Wiener index, Kier & Hall connectivity indices), and electronic descriptors (e.g., partial charges). ijper.org
3D Descriptors: These are derived from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). mdpi.comjmchemsci.comjmchemsci.comresearchgate.net
A vast number of descriptors can be calculated for each molecule. Therefore, a crucial step is to select a subset of descriptors that are most relevant to the biological activity and are not highly correlated with each other. Various statistical methods can be employed for descriptor selection, including correlation analysis, principal component analysis (PCA), and genetic algorithms. ijper.orgresearchgate.net
Table 1: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples |
|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Balaban J index, Kier & Hall connectivity indices |
| Geometric | Molecular Surface Area, Molecular Volume, Shadow Indices |
| Electrostatic | Partial Charges, Dipole Moment |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Hardness, Softness |
This table is for illustrative purposes and the selection of descriptors depends on the specific biological activity being modeled.
Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Several statistical methods can be used to build the QSAR model:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and the selected descriptors (independent variables). tandfonline.comresearchgate.net
Partial Least Squares (PLS): PLS is similar to MLR but is more suitable when the number of descriptors is large or when there is multicollinearity among the descriptors. ijper.orgnih.gov
Machine Learning Methods: More advanced techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest can capture non-linear relationships between the descriptors and the biological activity.
The choice of the modeling technique depends on the nature of the data and the complexity of the structure-activity relationship. The goal is to develop a model that is not only statistically robust but also has good predictive power for new compounds.
Validation is a critical step to ensure that the developed QSAR model is reliable and can make accurate predictions for new compounds. The validation process typically involves both internal and external validation techniques. nih.gov
Internal Validation: This is performed on the training set of compounds that were used to build the model. Common internal validation methods include:
Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the training set, and a model is built with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound in the training set. The predictive ability is assessed by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered acceptable. mdpi.comnih.gov
Leave-Group-Out Cross-Validation: Similar to LOO, but groups of compounds are left out. mdpi.com
Y-Randomization: The biological activity values are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower correlation coefficients. orientjchem.org
External Validation: This involves using the developed QSAR model to predict the biological activity of an external test set of compounds that were not used in the model development. The predictive power of the model is evaluated by comparing the predicted activities with the experimental activities of the test set compounds. The predictive correlation coefficient (R²pred) is a common metric used for external validation. nih.govnih.gov
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training data. | > 0.6 |
| Cross-validated R² | q² | A measure of the internal predictive ability of the model. | > 0.5 |
| Predictive R² | R²pred | Measures the predictive power of the model on an external test set. | > 0.6 |
| Root Mean Square Error | RMSE | The standard deviation of the prediction errors. | As low as possible |
The acceptable values are general guidelines and can vary depending on the specific study. tandfonline.comnih.gov
Through these rigorous computational and theoretical investigations, a deeper understanding of the conformational preferences and structure-activity relationships of the this compound series can be achieved, facilitating the rational design of novel and more effective compounds.
Advanced Research Perspectives and Future Directions for 3 2 Thiazolidinyl 1h Indole Chemistry
Exploration of Alternative Bioactivities (e.g., antimicrobial, antiviral, anti-inflammatory mechanisms)
While the primary biological targets of 3-(2-Thiazolidinyl)-1H-indole derivatives are an active area of investigation, the structural motifs present suggest potential for a broader range of bioactivities.
Antimicrobial Mechanisms: The indole (B1671886) nucleus is a core component of various compounds with demonstrated antimicrobial properties. jmchemsci.com Similarly, the thiazolidine (B150603) ring is a key feature in a variety of synthetic compounds with antibacterial and antifungal activities. mdpi.comnih.gov The combination of these two moieties in this compound could lead to compounds with novel antimicrobial mechanisms or a broader spectrum of activity. Future research could involve screening a library of this compound derivatives against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Antiviral Mechanisms: Several indole-containing compounds have been developed as antiviral agents. nih.gov Thiazole (B1198619) and thiazolidinone derivatives have also been reported to exhibit antiviral activity against a range of viruses. mdpi.comsemanticscholar.org This suggests that this compound could serve as a scaffold for the development of new antiviral drugs. Investigations into the efficacy of its derivatives against various DNA and RNA viruses could uncover novel therapeutic leads.
Anti-inflammatory Mechanisms: Thiazolidine derivatives, particularly thiazolidinediones, are known to possess anti-inflammatory properties. researchgate.netjchr.orgmdpi.com The indole scaffold is also found in molecules with anti-inflammatory effects. nih.gov Therefore, derivatives of this compound are rational candidates for evaluation as anti-inflammatory agents. Studies could focus on their ability to modulate key inflammatory pathways and mediators.
Development of Prodrug Strategies
Prodrug design is a valuable strategy to overcome limitations of parent drug molecules, such as poor solubility, instability, or lack of target specificity. The structure of this compound offers several handles for the attachment of promoieties to create prodrugs with improved pharmacokinetic and pharmacodynamic profiles.
One potential approach involves modification of the indole nitrogen. Attaching a cleavable promoiety at this position could enhance aqueous solubility or facilitate passive diffusion across cell membranes. Upon reaching the target site, enzymatic or chemical cleavage would release the active this compound. Another strategy could focus on the thiazolidine ring. For instance, the thiazolidine ring itself can be considered a prodrug of an aldehyde and a cysteine derivative, which could be released under specific physiological conditions. jchr.org This reversible ring-opening could be exploited for targeted drug release.
Application in Chemical Probes and Imaging Agents
The indole nucleus is known for its intrinsic fluorescent properties, which can be modulated by substitution. This makes indole derivatives attractive candidates for the development of chemical probes and imaging agents. While the specific fluorescent properties of this compound are not extensively documented, related indole-thiazole structures have been shown to exhibit interesting photophysical properties. nih.gov
Future research could focus on synthesizing derivatives of this compound with enhanced quantum yields and Stokes shifts. Such compounds could be developed as fluorescent probes to visualize biological processes or to quantify the concentration of specific analytes in vitro and in vivo. Furthermore, the introduction of specific binding moieties could enable the development of targeted imaging agents for diagnostic applications.
Integration with Targeted Drug Delivery Systems
Nanotechnology-based drug delivery systems offer the potential to improve the therapeutic index of drugs by enhancing their delivery to target tissues while minimizing systemic exposure. nih.govnih.govactascientific.com The physicochemical properties of this compound could be leveraged for its incorporation into various nanocarriers, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. nih.govnih.gov
For example, the indole scaffold could be encapsulated within or conjugated to the surface of nanoparticles. mdpi.com Surface functionalization of these nanoparticles with targeting ligands (e.g., antibodies, peptides) could facilitate the specific delivery of this compound to cancer cells or other diseased tissues, thereby enhancing its therapeutic efficacy and reducing off-target effects.
Potential as Building Blocks for Complex Supramolecular Assemblies
The indole and thiazolidine rings both possess hydrogen bond donor and acceptor sites, making this compound an interesting building block for the construction of complex supramolecular assemblies. The N-H group of the indole ring and the nitrogen and sulfur atoms of the thiazolidine ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking.
By modifying the substituents on the indole or thiazolidine rings, it may be possible to control the self-assembly of these molecules into well-defined nanostructures, such as fibers, gels, or vesicles. These supramolecular materials could have applications in areas such as tissue engineering, controlled drug release, and catalysis. The study of the supramolecular aggregation behavior of thiazolidine derivatives has already shown promise in the formation of molecular assemblies. researchgate.net
Future Research Avenues in Synthetic Methodology and Target Validation
The exploration of the full potential of this compound and its derivatives will require further advancements in synthetic methodology and a thorough validation of its biological targets.
Synthetic Methodology: The development of efficient and versatile synthetic routes to a wide range of this compound derivatives is crucial for establishing structure-activity relationships. Future research should focus on developing novel synthetic methods that allow for the introduction of diverse functional groups at various positions of the indole and thiazolidine rings. mdpi.comresearchgate.net
Target Validation: While the structural features of this compound suggest potential interactions with various biological targets, definitive identification and validation are essential for rational drug design. mdpi.com Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling, and computational modeling, can be employed to identify the specific cellular targets of this compound and its derivatives. researchgate.net Elucidating the mechanism of action at the molecular level will be critical for the future development of this compound class as therapeutic agents.
Conclusion
Summary of Key Research Findings
Direct experimental research on 3-(2-Thiazolidinyl)-1H-indole is not available in the current scientific literature. However, based on the known chemistry of its constituent indole (B1671886) and thiazolidine (B150603) rings, several key findings can be inferred:
Synthesis: The most probable synthetic route involves the condensation reaction between indole-3-carbaldehyde and cysteamine (B1669678) (2-aminoethanethiol), a common method for forming 2-substituted thiazolidines from aldehydes.
Properties and Structure: this compound is predicted to be a solid at room temperature with limited solubility in water but better solubility in organic solvents. Its structure, confirmed by standard spectroscopic techniques, would feature the characteristic signals of both the indole and thiazolidine ring systems. For instance, ¹H NMR spectroscopy would be expected to show signals for the indole aromatic and NH protons, as well as the aliphatic protons of the thiazolidine ring, including a characteristic methine proton signal at the C2 position of the thiazolidine ring.
Reactivity: The compound is expected to exhibit reactivity at several sites. The indole nitrogen can undergo substitution, while the C2 position of the indole ring is susceptible to electrophilic attack. The thiazolidine ring offers possibilities for N-acylation or alkylation and potential ring-opening reactions under specific conditions.
Biological Potential: While the biological profile of this compound itself is uninvestigated, the broader class of indole-thiazolidine and indole-thiazolidinone derivatives has demonstrated significant pharmacological potential. These related compounds have been reported to possess activities such as α-glucosidase inhibition, tyrosinase inhibition, and antimicrobial effects mdpi.comnih.gov. This suggests that this compound could be a valuable scaffold for medicinal chemistry research.
Unanswered Questions and Research Gaps
The primary and most significant research gap is the complete lack of experimental studies on this compound. This presents numerous unanswered questions and opportunities for future investigation:
Definitive Synthesis and Characterization: There is a need for the actual synthesis, isolation, and full spectroscopic characterization of the compound to confirm its structure and establish its physical and chemical properties definitively.
Exploration of Reactivity: The predicted reactivity of the molecule needs to be experimentally verified. Studies on its behavior with various electrophiles, nucleophiles, and under different reaction conditions would provide valuable insights into its chemical nature.
Comprehensive Biological Screening: A thorough investigation into the biological activities of this compound is warranted. Screening against a wide range of biological targets, including enzymes and receptors, could uncover novel therapeutic applications. Given the activities of related compounds, initial screening could focus on anticancer, antimicrobial, and antidiabetic properties.
Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, the synthesis and evaluation of a library of derivatives would be a crucial next step. This would help to establish structure-activity relationships, guiding the design of more potent and selective analogues.
Computational and Mechanistic Studies: In conjunction with experimental work, computational studies could provide deeper understanding of the molecule's conformational preferences, electronic properties, and potential interactions with biological targets. If enzymatic inhibition is observed, kinetic studies would be necessary to elucidate the mechanism of action nih.gov.
Broader Implications of this compound Research for Chemical Sciences
The study of hybrid molecules like this compound, which combine two biologically relevant scaffolds, holds significant implications for the chemical sciences, particularly in the field of medicinal chemistry.
Privileged Scaffolds in Drug Discovery: Both indole and thiazolidine are considered "privileged scaffolds" in medicinal chemistry due to their recurrence in a multitude of bioactive compounds. The indole ring is a cornerstone of many natural products and pharmaceuticals, while the thiazolidine ring is a key component in various therapeutic agents ijrpr.comnih.govnih.gov. Research into their combination in a single molecular entity could lead to the discovery of novel compounds with unique pharmacological profiles, potentially acting on multiple biological targets.
Expansion of Chemical Space: The synthesis and study of new heterocyclic systems expand the accessible chemical space for drug discovery. Each new scaffold provides a fresh template for molecular design, offering new possibilities for tailoring properties like solubility, bioavailability, and target affinity.
Development of New Synthetic Methodologies: The pursuit of efficient synthetic routes to novel heterocyclic compounds often drives innovation in synthetic organic chemistry. Challenges encountered in the synthesis of molecules like this compound could spur the development of new catalysts, reaction conditions, or strategic approaches applicable to a broader range of targets.
Q & A
Q. What are the standard synthetic protocols for preparing 3-(2-thiazolidinyl)-1H-indole derivatives, and how can purity be validated?
Synthesis typically involves coupling indole precursors with thiazolidine moieties via Cu(I)-catalyzed click chemistry or condensation reactions. For example:
- Click chemistry approach : React 3-(2-azidoethyl)-1H-indole with alkynes (e.g., 3-ethynylanisole) in PEG-400/DMF using CuI as a catalyst. Purify via column chromatography (70:30 ethyl acetate/hexane) .
- Condensation method : Use 3-formyl-1H-indole-2-carboxylic acid with thiazolidinone derivatives in acetic acid under reflux, followed by recrystallization .
Purity validation : Confirm via 1H/13C NMR, HRMS, and TLC. For example, 1H NMR peaks for indole protons appear at δ 7.0–8.5 ppm, while thiazolidine protons resonate at δ 3.0–4.5 ppm .
Q. How are structural and electronic properties of this compound characterized computationally?
Perform density functional theory (DFT) calculations to analyze:
- Electron distribution : HOMO-LUMO gaps (e.g., ~4.5 eV for thiazolidine-indole hybrids) to predict reactivity.
- Tautomerism : Assess stability of thiazolidine ring conformers (e.g., chair vs. boat) using Gaussian09 with B3LYP/6-31G(d) basis set .
- X-ray crystallography : Resolve bond lengths (e.g., C–S bond ~1.75 Å) and dihedral angles to validate stereochemistry .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved in antimicrobial studies?
Contradictions often arise from assay conditions or compound stability. Mitigate via:
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 μM) to distinguish specific activity from cytotoxicity .
- Metabolic stability assays : Incubate compounds with liver microsomes (e.g., human CYP450 isoforms) to assess degradation rates .
- Control experiments : Include known inhibitors (e.g., ampicillin for Gram-negative bacteria) and measure minimum inhibitory concentrations (MICs) in triplicate .
Q. What strategies optimize reaction yields for this compound derivatives with electron-withdrawing substituents?
Electron-withdrawing groups (e.g., –NO₂, –CF₃) reduce nucleophilicity, requiring modified conditions:
- Catalyst screening : Replace CuI with Ru-based catalysts (e.g., [Cp*RuCl]₄) to enhance alkyne-azide cycloaddition efficiency .
- Solvent effects : Use DMSO or DMF to stabilize intermediates in SNAr reactions .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yields by 15–20% .
Q. How are structure-activity relationships (SARs) systematically analyzed for thiazolidine-indole hybrids?
SAR studies require:
- Analog libraries : Synthesize derivatives with varied substituents (e.g., 4-fluorophenyl, 4-methoxyphenyl) on the thiazolidine and indole rings .
- Pharmacophore mapping : Identify critical hydrogen-bond donors (e.g., NH of indole) using molecular docking (AutoDock Vina) against targets like 5-HT1A receptors .
- Bioisosteric replacements : Substitute thiazolidine with piperidine (e.g., 3-(piperidin-4-yl)-1H-indole) to enhance blood-brain barrier penetration .
Methodological Guidance for Data Interpretation
Q. How to distinguish aggregation-based artifacts from genuine bioactivity in enzyme inhibition assays?
- Dynamic light scattering (DLS) : Measure particle size in assay buffer; aggregates >100 nm indicate nonspecific inhibition .
- Detergent addition : Include 0.01% Triton X-100; true inhibitors retain activity, while aggregate-prone compounds lose potency .
- Enzyme kinetics : Compare IC₅₀ values under varied enzyme concentrations; artifacts show concentration-dependent inhibition .
Q. What analytical techniques resolve ambiguities in regioselectivity during thiazolidine-indole cyclization?
- NOESY NMR : Detect spatial proximity between thiazolidine protons and indole C-3 to confirm cyclization site .
- Isotopic labeling : Synthesize ¹³C-labeled intermediates (e.g., 13C-formylindole) to track bond formation via 13C NMR .
- Crystallography : Compare unit cell parameters of regioisomers (e.g., ortho vs. para substitution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
